4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid
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Overview
Description
4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid is a compound belonging to the indazole family, which is known for its diverse biological activities Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product. Subsequent steps involve further functionalization to introduce the hydroxy and acetic acid groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1H-indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
4-Phenyl-1H-indazole: Lacks the hydroxy and acetic acid groups but shares the core indazole structure
Uniqueness: 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid is unique due to the presence of both hydroxy and acetic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets .
Properties
CAS No. |
142504-00-5 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(4-hydroxy-1-phenylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)8-10-6-7-13-12(15(10)20)9-16-17(13)11-4-2-1-3-5-11/h1-7,9,20H,8H2,(H,18,19) |
InChI Key |
ZREAHTAYTBBGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=C(C=C3)CC(=O)O)O |
Origin of Product |
United States |
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